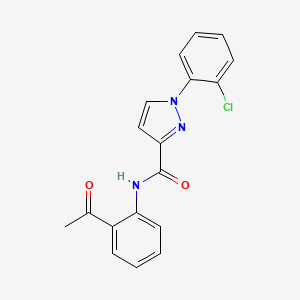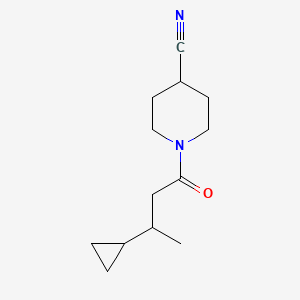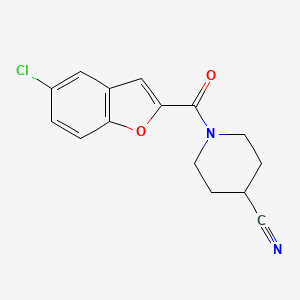
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide, also known as ACPD, is a pyrazole derivative that has been extensively studied for its potential use in scientific research. ACPD has been shown to have various biochemical and physiological effects, and its mechanism of action has been widely investigated.
Mecanismo De Acción
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide acts as an agonist of mGluRs, specifically mGluR1 and mGluR5. Activation of these receptors leads to the inhibition of adenylate cyclase and the subsequent reduction of cyclic AMP levels. This results in the modulation of various intracellular signaling pathways, leading to changes in synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity and the regulation of neuronal excitability. It has been shown to enhance long-term potentiation (LTP), a process that is important for learning and memory. N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a reduction in excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide in lab experiments is its ability to specifically activate mGluRs, leading to the modulation of glutamatergic neurotransmission. However, N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been shown to have off-target effects, leading to the activation of other receptors and signaling pathways. Additionally, N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has a relatively short half-life, which can limit its use in long-term experiments.
Direcciones Futuras
Further research is needed to fully understand the potential of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide as a modulator of glutamatergic neurotransmission. Future studies could investigate the effects of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide on different types of synapses and neuronal circuits. Additionally, the development of more selective mGluR agonists could help to reduce the off-target effects of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide and other compounds. Finally, the potential therapeutic applications of N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide and other mGluR agonists should be further explored, particularly in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 2-acetylphenylhydrazine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 3-methyl-2-pyrazolin-5-one. The final product is obtained through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide has been used in various scientific research studies due to its potential as a modulator of glutamatergic neurotransmission. It has been shown to activate metabotropic glutamate receptors (mGluRs) and can be used to study the effects of mGluRs on synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12(23)13-6-2-4-8-15(13)20-18(24)16-10-11-22(21-16)17-9-5-3-7-14(17)19/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHSUWOYLDMUQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetylphenyl)-1-(2-chlorophenyl)pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)





![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)
![1-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)-2,2-dimethylpropan-1-one](/img/structure/B7536274.png)
![2-(benzimidazol-1-yl)-1-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7536284.png)
![N,N-dimethyl-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoylamino]propanamide](/img/structure/B7536294.png)


![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536314.png)
![1-[(2-Methylpyrazol-3-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7536316.png)